Leucomycin V
Overview
Description
Leucomycin is a multi-component mixture of a 16-membered-ring macrolide antibiotic. It is produced by the bacterium Streptomyces kitasatoensis and consists of several biologically active components, including leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13 . Leucomycin exhibits potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . It is primarily used to treat skin and soft tissue infections, respiratory infections, gonorrhea, and non-gonococcal urethritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucomycin and its derivatives can be synthesized using various chemical reactions. One notable method involves the nitroso Diels–Alder reactions of leucomycin A7, which proceed in a highly regio- and stereoselective fashion . Subsequent chemical modifications, including N–O bond reduction, can be conducted to produce different leucomycin derivatives .
Industrial Production Methods: The primary industrial production method for leucomycin is fermentation by microorganisms . During production, degradation products of leucomycin can be readily produced in acidic conditions, which may present toxicity and undesirable side effects .
Chemical Reactions Analysis
Types of Reactions: Leucomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the nitroso Diels–Alder reactions of leucomycin A7 are used to synthesize 10,13-disubstituted 16-membered macrolides .
Common Reagents and Conditions: Common reagents used in the synthesis of leucomycin derivatives include nitroso compounds for Diels–Alder reactions and reducing agents for N–O bond reduction . The reactions are typically carried out under controlled conditions to ensure regio- and stereoselectivity .
Major Products Formed: The major products formed from these reactions are various leucomycin derivatives, which retain antibiotic profiles similar to leucomycin A7 . Some derivatives exhibit moderate antiproliferative and cytotoxic activity .
Scientific Research Applications
Leucomycin has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their chemical properties . In biology and medicine, leucomycin is used to treat bacterial infections, including those caused by gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . It is also used in antimicrobial drug development due to its distinctive mechanism of action . In industry, leucomycin is produced through fermentation processes and is used in the development of new antibiotics .
Mechanism of Action
Leucomycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action is mainly bacteriostatic but can also be bactericidal in high concentrations . Leucomycin tends to accumulate within leukocytes, allowing it to be transported to the site of infection .
Comparison with Similar Compounds
Leucomycin is part of the macrolide antibiotic family, which includes other compounds such as josamycin, spiramycin, and miokamycin . Compared to these similar compounds, leucomycin has a unique structure with a 16-membered ring and multiple biologically active components . Josamycin, for example, is another macrolide antibiotic that inhibits bacterial protein biosynthesis by binding to the 50S subunit of the bacterial ribosome . Spiramycin differs from leucomycin by the presence of a second amino sugar substituent attached to the 9-hydroxyl group . Miokamycin and rokitamycin are not affected by efflux pumps, making them effective against resistant strains .
References
Properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-KJHBSLKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043929 | |
Record name | Leucomycin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22875-15-6, 39405-35-1 | |
Record name | Leucomycin V | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Turimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucomycin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucomycin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOMYCIN V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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